molecular formula C8H7NOS2 B14316904 1-Isothiocyanato-4-(methanesulfinyl)benzene CAS No. 109335-70-8

1-Isothiocyanato-4-(methanesulfinyl)benzene

Cat. No.: B14316904
CAS No.: 109335-70-8
M. Wt: 197.3 g/mol
InChI Key: CRFRNTKZDFNFKM-UHFFFAOYSA-N
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Description

1-Isothiocyanato-4-(methanesulfinyl)benzene is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which also bears a methanesulfinyl group (-S(=O)-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-4-(methanesulfinyl)benzene can be synthesized through a two-step, one-pot reaction. The process begins with the reaction of primary amines or their salts with carbon disulfide, forming intermediate dithiocarbamates. These intermediates are then reacted with propane phosphonic acid anhydride (T3P) to yield the desired isothiocyanate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient desulfurating agents like T3P to facilitate the conversion of dithiocarbamates to isothiocyanates .

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-4-(methanesulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The isothiocyanate group can be reduced to form corresponding amines.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Thiourea derivatives, carbamates, and other substituted products.

Scientific Research Applications

1-Isothiocyanato-4-(methanesulfinyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-4-(methanesulfinyl)benzene involves its interaction with nucleophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity underlies its biological activities, including its potential to inhibit the growth of cancer cells by modifying key cellular proteins and pathways .

Comparison with Similar Compounds

Uniqueness: 1-Isothiocyanato-4-(methanesulfinyl)benzene is unique due to the presence of both the isothiocyanate and methanesulfinyl groups, which confer distinct chemical reactivity and potential biological activities. The methanesulfinyl group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

109335-70-8

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

1-isothiocyanato-4-methylsulfinylbenzene

InChI

InChI=1S/C8H7NOS2/c1-12(10)8-4-2-7(3-5-8)9-6-11/h2-5H,1H3

InChI Key

CRFRNTKZDFNFKM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)N=C=S

Origin of Product

United States

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